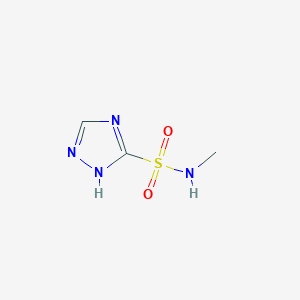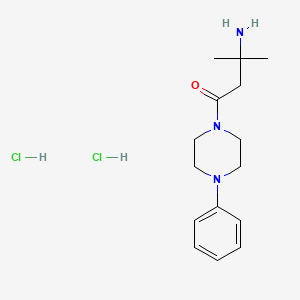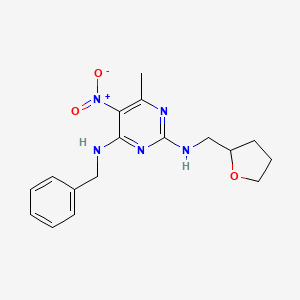![molecular formula C15H11Cl3N2O2 B2534225 2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 861207-71-8](/img/structure/B2534225.png)
2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dichloro-N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is likely a derivative of benzohydrazide, which is a type of organic compound. Benzohydrazides are often used as intermediates in the synthesis of various organic compounds .
Molecular Structure Analysis
The compound likely contains a benzene ring due to the presence of the term “benzohydrazide”. The “2,4-dichloro” and “3-chloro-4-methoxy” parts suggest that the benzene ring is substituted with chlorine atoms at the 2nd and 4th positions, and a chlorine atom and a methoxy group at the 3rd and 4th positions, respectively .科学的研究の応用
Environmental Impact and Toxicology
Research has delved into the environmental presence, toxicity, and degradation pathways of various chlorinated compounds, which might be chemically akin to 2,4-dichloro-N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide. For example, studies on 2,4-D herbicide have explored its widespread use, environmental fate, and potential toxicological impacts. The compound's presence in both urban and agricultural settings has prompted investigations into its behavior in natural environments and the development of methods to mitigate its impact (Zuanazzi et al., 2020).
Pharmaceutical Impurities and Synthesis
Research into pharmaceutical impurities and synthesis processes, including those related to compounds like omeprazole, provides insight into the chemical manipulation and analysis of complex organic molecules. These studies often aim to understand the formation of impurities during drug synthesis and to develop novel synthetic routes that minimize unwanted by-products (Saini et al., 2019).
Sorption Studies
Investigations into the sorption of chemicals like 2,4-D and other phenoxy herbicides to various materials can inform the environmental behavior and remediation strategies for similar chlorinated compounds. Understanding how these substances interact with soil, organic matter, and minerals helps in predicting their mobility, bioavailability, and persistence in the environment (Werner et al., 2012).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are studied for their effectiveness in degrading a wide range of recalcitrant organic pollutants, including pharmaceuticals and pesticides. These processes, which often involve the generation of highly reactive species like hydroxyl radicals, can break down complex organic molecules into less harmful substances or mineralize them completely. Research in this area focuses on optimizing reaction conditions, understanding degradation pathways, and assessing the toxicity of the resulting by-products (Qutob et al., 2022).
Wastewater Treatment and Reclamation
The pesticide industry's wastewater, which may contain compounds structurally related to this compound, poses significant treatment challenges due to its high toxicity and complex composition. Research explores various treatment options, including biological processes and adsorption, to effectively remove these pollutants and reclaim wastewater for further use. Such studies are crucial for preventing the release of toxic substances into the environment and for conserving water resources (Goodwin et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVHSUZWFUNSJ-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)




![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)


![3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B2534162.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2534165.png)